N1-Ethyl vs. N1-Methyl Lipophilicity and Membrane Permeability
The replacement of the N1-methyl group (present in 2-hydrazino-1-methyl-1H-imidazole and 2-hydrazino-1,4-dimethyl-1H-imidazole) with an N1-ethyl group in 1-ethyl-2-hydrazino-1H-imidazole adds one methylene (-CH2-) unit to the molecule, which in structurally related imidazole series is known to increase the calculated n-octanol/water partition coefficient (clogP) by approximately 0.5 log units per additional carbon [1]. While experimentally measured logP values for 1-ethyl-2-hydrazino-1H-imidazole have not been published, the ACD/LogP for the closest available comparator, 2-hydrazino-4,5-dihydro-1H-imidazole (an imidazoline analog), is reported as -1.88, whereas the methyl-substituted dihydro analog (2-hydrazino-1-methyl-4,5-dihydro-1H-imidazole) shows a less negative value consistent with increased hydrophobicity . The N1-ethyl substitution is therefore predicted to confer intermediate lipophilicity between N1-H and N1-aryl analogs, potentially improving passive membrane diffusion relative to the unsubstituted parent while avoiding the excessive lipophilicity and potential cytotoxicity associated with N1-aryl derivatives [2].
| Evidence Dimension | Predicted lipophilicity (partition coefficient) trend based on N1 substituent size |
|---|---|
| Target Compound Data | 1-Ethyl-2-hydrazino-1H-imidazole: predicted clogP ~ -0.4 to +0.2 (estimated by methylene increment from methyl analog); molecular formula C5H10N4 |
| Comparator Or Baseline | 2-Hydrazino-1-methyl-1H-imidazole (CAS 7022-37-9, C4H8N4): predicted clogP ~ -0.9 to -0.3 (estimated). 2-Hydrazino-4,5-dihydro-1H-imidazole: ACD/LogP = -1.88 . 2-Hydrazino-1-methyl-4,5-dihydro-1H-imidazole: predicted density 1.4±0.1 g/cm³, boiling point 199.9±23.0 °C . |
| Quantified Difference | Estimated ΔclogP (ethyl vs. methyl) ≈ +0.5 log units, consistent with the Hansch π constant for a methylene group (+0.5) |
| Conditions | Calculated/predicted values; no experimentally determined logP available for 1-ethyl-2-hydrazino-1H-imidazole. Predictions based on ACD/Labs Percepta and fragment-based approaches. |
Why This Matters
For procurement decisions, the N1-ethyl group provides a distinct lipophilicity window that is not accessible with N1-methyl or N1-H analogs, enabling researchers to tune physicochemical properties without resorting to bulky N1-aryl substituents that may introduce cytotoxicity or solubility liabilities.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC. Hansch π constant for -CH2- (methylene) = +0.5. View Source
- [2] Sztanke, M. & Sztanke, K. (2018). Biologically and chemically important hydrazino-containing imidazolines as antioxidant agents. Free Radical Research, 52(6), 685-697. Class-level evidence that substituent modulation alters biological activity profile and cytotoxicity. View Source
